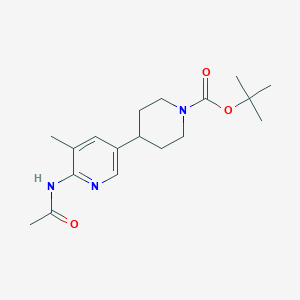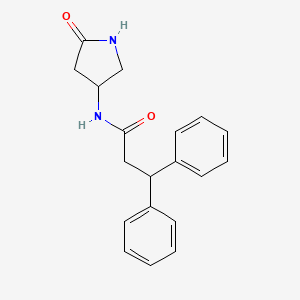![molecular formula C9H12O3S B2795063 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione CAS No. 2322694-92-6](/img/structure/B2795063.png)
3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” is a chemical compound with the CAS Number: 2322694-92-6 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a predicted density of 1.15±0.1 g/cm3 . It has a melting point of 67-70°C (lit.) . Its boiling point is 126°C/0.5mmHg (lit.) , and it has a flash point of 159.8°C . The vapor pressure is 0.000115mmHg at 25°C , and the refractive index is 1.499 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A significant area of research involves the synthesis of novel compounds using 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione derivatives. For instance, the development of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones demonstrates the versatility of these compounds in creating complex molecular structures without the need for catalysts, highlighting their utility in organic synthesis and potential applications in developing pharmaceuticals and materials science (Ahmed et al., 2012).
Reactivity and Catalysis
Research has also focused on the enhanced reactivity of spiro compounds, including this compound derivatives, in specific chemical reactions. For example, the enhanced reactivity and broad substrate scope of certain spiro compounds in the Castagnoli-Cushman reaction with imines highlight their potential as versatile intermediates in organic synthesis and catalysis (Rashevskii et al., 2020).
Study of Stereoelectronic Effects
The study of stereoelectronic effects in molecules like 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecane has provided insights into the anomeric and exo-anomeric effects in the monothio and the dithioacetal functions. This research is crucial for understanding the behavior of these and related compounds in biological systems and chemical reactions, offering implications for the design of new molecules with tailored properties (Deslongchamps et al., 1981).
Crystal Structure Analysis
The synthesis and crystal structure analysis of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted to explore the molecular architecture and potential applications of these compounds in materials science and pharmaceutical development. These studies provide valuable information on the molecular dimensions, crystal packing, and intermolecular interactions, which are essential for designing materials with specific properties (Zeng et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
3-oxa-9-thiaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZFXTDZXKQXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(=O)OC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2794981.png)
![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2794984.png)
![4-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2794988.png)


![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2794993.png)


![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2794997.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)
![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795001.png)